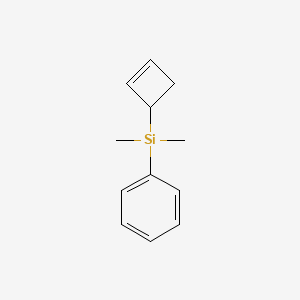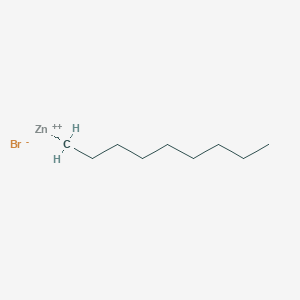
(2-Cyclobuten-1-yldimethylsilyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclobuten-1-yldimethylsilyl)benzene is an organosilicon compound with the molecular formula C({12})H({16})Si It is characterized by a cyclobutene ring attached to a dimethylsilyl group, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobuten-1-yldimethylsilyl)benzene typically involves the reaction of cyclobutene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Cyclobutene + Dimethylchlorosilane: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with moisture or oxygen.
Base Addition: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclobuten-1-yldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride to yield silyl-substituted cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles like halides or alkoxides replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted cyclobutanes.
Substitution: Various silyl-substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(2-Cyclobuten-1-yldimethylsilyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.
Industry
The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the design of materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Cyclobuten-1-yldimethylsilyl)benzene exerts its effects depends on the specific application. In the context of enzyme inhibition, the compound or its derivatives may interact with the active site of the enzyme, blocking its activity. The silyl group can enhance the binding affinity and specificity of the inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclobuten-1-yltrimethylsilyl)benzene: Similar structure but with a trimethylsilyl group.
(2-Cyclobuten-1-yldiphenylsilyl)benzene: Contains diphenylsilyl instead of dimethylsilyl.
(2-Cyclobuten-1-yldimethylsilyl)toluene: Toluene ring instead of benzene.
Uniqueness
(2-Cyclobuten-1-yldimethylsilyl)benzene is unique due to its specific combination of a cyclobutene ring and a dimethylsilyl group attached to a benzene ring. This structure provides distinct reactivity and stability, making it valuable for various synthetic applications.
Propriétés
Formule moléculaire |
C12H16Si |
|---|---|
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
cyclobut-2-en-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,12-9-6-10-12)11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3 |
Clé InChI |
ZXYIXPUTEKMRFP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)


![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)




![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)



